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Compound of Interest

Compound Name: L-Homotyrosine

Cat. No.: B1598195

This technical support hub is designed for researchers, scientists, and professionals in drug
development, offering detailed guidance on improving the efficiency of L-Homotyrosine
incorporation into proteins within mammalian cells. Here, you will find answers to frequently
asked questions, troubleshooting strategies for common experimental hurdles, comprehensive
protocols, and illustrative diagrams to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is L-Homotyrosine and what are its primary applications in research?

Al: L-Homotyrosine is a non-canonical amino acid, an analogue of L-tyrosine, featuring an
additional methylene group in its side chain. This structural modification provides a valuable
tool for a range of applications in protein engineering and drug development, including:

e Probing Protein Structure and Function: The increased size of L-Homotyrosine allows for
the investigation of spatial constraints within enzyme active sites and at protein-protein
interfaces.

« Introducing Novel Chemical Functionality: The phenolic side chain can be chemically
modified to introduce unique handles for bioorthogonal reactions, enabling site-specific
labeling of proteins.
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Developing Proteins with Modified Properties: Incorporation of L-Homotyrosine can alter
the stability, folding, and activity of proteins, facilitating the creation of proteins with novel
characteristics.

Advancing Drug Discovery: L-Homotyrosine can be incorporated into therapeutic proteins
to improve their stability and reduce immunogenicity.

Q2: What are the essential components for incorporating L-Homotyrosine into proteins in

mammalian cells?

A2: Successful incorporation of L-Homotyrosine relies on a system of engineered biological

components that work in concert.[1][2] The core components are:

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically
recognizes L-Homotyrosine and attaches it to its partner tRNA. This aaRS must be
"orthogonal,” meaning it does not recognize any of the 20 canonical amino acids or
endogenous tRNAs in the host cell.[3]

An Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the
endogenous aaRSs in the host cell but is specifically charged by the orthogonal aaRS with
L-Homotyrosine.[3] Its anticodon is mutated to recognize a "blank” codon, typically a stop
codon like the amber codon (UAG), that has been introduced into the gene of the target
protein.[1]

A Gene of Interest with a Reassigned Codon: The gene encoding the protein of interest must
be mutated at the desired incorporation site to contain the reassigned codon (e.g., a TAG
stop codon).[2][4]

A Supply of L-Homotyrosine: The non-canonical amino acid must be added to the cell
culture medium to be available for uptake and incorporation.

Q3: How do | select an appropriate orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA

pair for L-Homotyrosine?

A3: The selection of an effective orthogonal aaRS/tRNA pair is critical for efficient incorporation.

[3] While pairs specifically evolved for L-Homotyrosine may not be commercially available,

systems developed for structurally similar tyrosine analogs can serve as a starting point. The
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most commonly used systems are derived from the tyrosyl-tRNA synthetase/tRNA pair from
archaea like Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase/tRNA pair from
Methanosarcina species.[1][5] The process of identifying a suitable pair often involves:

 Literature Review: Search for published research on the incorporation of L-Homotyrosine or
similar analogs to identify previously successful aaRS/tRNA pairs.

o Directed Evolution: If an existing pair shows low activity or specificity, you may need to
perform directed evolution to improve its performance.[6][7] This involves creating a library of
mutant aaRSs and screening for variants with enhanced ability to incorporate L-
Homotyrosine.[5][6]

Q4: What are common causes of low L-Homotyrosine incorporation efficiency?
A4: Low incorporation efficiency can stem from several factors:

o Suboptimal aaRS/tRNA Pair: The chosen orthogonal pair may have low activity or specificity
for L-Homotyrosine.

« Insufficient L-Homotyrosine Concentration: The concentration of L-Homotyrosine in the
culture medium may be too low for efficient uptake and charging of the orthogonal tRNA.

o Cytotoxicity: High concentrations of L-Homotyrosine may be toxic to the cells, leading to
reduced protein synthesis.

o Poor Transfection/Transduction Efficiency: Inefficient delivery of the plasmids encoding the
orthogonal pair and the target protein will result in low expression levels.

o Competition with Release Factor 1 (RF1): When using the amber stop codon (UAG) for
incorporation, there is competition between the orthogonal tRNA and the cellular release
factor that terminates translation.[8]

Q5: How can | optimize the concentration of L-Homotyrosine in my cell culture medium?

A5: The optimal concentration of L-Homotyrosine needs to be determined empirically for each
cell line and experimental setup. A general approach is to perform a dose-response
experiment:
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« Titration: Culture cells in the presence of a range of L-Homotyrosine concentrations (e.g.,
0.1 mM to 5 mM).

e Analysis: Measure the yield of the target protein at each concentration using methods like
Western blotting or fluorescence if the protein is tagged.

 Viability Check: Simultaneously assess cell viability using an assay like MTT or Trypan Blue
exclusion to identify concentrations that are cytotoxic.[9]

e Solubility: Be aware of the low solubility of L-tyrosine and its analogs in neutral pH media.
[10] Using dipeptide forms like Glycyl-L-tyrosine can improve solubility and cellular uptake.
[10][11]

Q6: Is L-Homotyrosine toxic to mammalian cells, and how can this be managed?

AG6: Like other non-canonical amino acids, L-Homotyrosine can exhibit cytotoxicity at high
concentrations.[12] It is crucial to assess cytotoxicity to distinguish between low incorporation
due to toxicity versus other factors.

o Assessment: Use standard cytotoxicity assays such as MTT, LDH release, or live/dead
staining to determine the toxic concentration range for your specific cell line.[9][13][14]

o Mitigation:

o Use the lowest effective concentration of L-Homotyrosine as determined by your dose-
response experiments.

o Ensure the purity of the L-Homotyrosine, as contaminants can contribute to toxicity.
o Optimize the cell culture medium to support robust cell health.[15]
Q7: What are the best methods for verifying the successful incorporation of L-Homotyrosine?

A7: Several analytical techniques can be used to confirm the site-specific incorporation of L-
Homotyrosine:

o Mass Spectrometry (MS): This is the gold standard for confirming incorporation. By analyzing
the intact protein or digested peptide fragments, you can determine the precise mass of the
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incorporated amino acid.[16][17][18][19]

o Western Blotting: A shift in the molecular weight of the protein on an SDS-PAGE gel can
sometimes be observed, although the small mass difference may be difficult to resolve. More
commonly, the presence of a full-length protein product (when using stop codon
suppression) is a strong indicator of successful incorporation.

o Reporter Systems: Co-expressing a reporter protein (e.g., GFP) with an amber stop codon in
its sequence can provide a fluorescent readout of incorporation efficiency.[4][6]

Q8: Can endogenous mammalian aaRSs mis-incorporate L-Homotyrosine?

A8: There is a possibility that endogenous aaRSs, particularly the native tyrosyl-tRNA
synthetase or phenylalanyl-tRNA synthetase, could recognize and mis-incorporate L-
Homotyrosine at tyrosine or phenylalanine codons.[12][20] This can lead to off-target effects
and toxicity.

o Detection: This can be investigated using mass spectrometry to analyze the entire proteome
of cells grown in the presence of L-Homotyrosine to look for its incorporation in the absence
of an orthogonal system.

o Mitigation: The use of a highly specific orthogonal aaRS/tRNA pair is the primary way to
minimize misincorporation by endogenous synthetases.

Q9: What are the differences in incorporation efficiency between transient and stable
expression systems?

A9: The choice between transient and stable expression systems can impact the efficiency and
scale of L-Homotyrosine incorporation.[21][22][23][24][25]
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Feature

Transient Expression

Stable Expression

Duration

Short-term (days)

Long-term (weeks to months)

DNA Integration

Episomal (not integrated into

the host genome)

Integrated into the host

genome

Protein Yield

Generally lower, suitable for

small-scale screening

Higher, suitable for large-scale

production

Consistency

Can have higher well-to-well

variability

More consistent expression

levels

Setup Time

Fast

Time-consuming to establish

stable cell lines

For initial optimization and screening of different orthogonal pairs or incorporation sites,

transient expression is often preferred due to its speed.[22][23] For large-scale production of a

protein containing L-Homotyrosine, a stable cell line is more suitable.[24][25]

Q10: How does the choice of mammalian cell line affect L-Homotyrosine incorporation?

A10: Different mammalian cell lines can exhibit varying efficiencies for non-canonical amino

acid incorporation. Factors that can influence this include:

o Transfection/Transduction Efficiency: Some cell lines, like HEK293, are more easily

transfected than others.

e Protein Synthesis Rates: Cell lines with higher metabolic activity and protein synthesis rates

may Yyield more of the target protein.

e Endogenous Release Factor Levels: The abundance of RF1 can affect the efficiency of stop

codon suppression.

o Metabolism of L-Homotyrosine: Different cell lines may metabolize or degrade L-

Homotyrosine at different rates.

It is advisable to test L-Homotyrosine incorporation in a few different cell lines (e.g., HEK293,

CHO) to identify the one that provides the best results for your specific application.
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Troubleshooting Guides

Issue 1: Low or No Protein Expression

Possible Cause Recommended Solution

- Optimize your transfection protocol (e.g.,
DNA:reagent ratio, cell density).- Use a positive
o ] ) control (e.g., a GFP expression plasmid) to
Inefficient Transfection/Transduction ) o ) )
check transfection efficiency.- Consider using a
lentiviral or retroviral system for difficult-to-

transfect cells.

- Test different orthogonal aaRS/tRNA pairs if
Suboptimal aaRS/tRNA Pair available.- Perform directed evolution of the

aaRsS to improve its activity for L-Homotyrosine.

- Perform a dose-response experiment to
] ] determine the optimal concentration.- Use a
Low L-Homotyrosine Concentration _
more soluble form of L-Homotyrosine, such as a

dipeptide.

- Optimize the ratio of the plasmids encoding the
] ) aaRsS, tRNA, and the gene of interest. A
Incorrect Plasmid Ratios ) o )
common starting point is a 1:1:1 ratio for

separate plasmids.

- Verify the expression of the aaRS and tRNA

Poor Expression of Orthogonal Components ) ]
using RT-gPCR or Northern blotting.

Issue 2: High Cell Death or Low Viability

© 2025 BenchChem. All rights reserved. 7/16 Tech Support
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Possible Cause

Recommended Solution

L-Homotyrosine Cytotoxicity

- Perform a cytotoxicity assay to determine the
toxic concentration range.- Use the lowest

effective concentration of L-Homotyrosine.

Contaminants in L-Homotyrosine

- Use highly pure L-Homotyrosine.

Toxicity of the Target Protein

- If the expressed protein is toxic, consider using
an inducible expression system to control its

expression level and timing.

Suboptimal Culture Conditions

- Ensure the cell culture medium is fresh and
contains all necessary supplements.- Maintain
optimal pH, temperature, and CO2 levels.[15]

Issue 3: Presence of Truncated Protein Product

Possible Cause

Recommended Solution

Inefficient Stop Codon Suppression

- Increase the expression levels of the
orthogonal aaRS and tRNA by adjusting plasmid
ratios.- Use a cell line with lower endogenous

RF1 levels, if available.

Low L-Homotyrosine Availability

- Ensure the concentration of L-Homotyrosine in

the medium is not limiting.

Suboptimal Codon Context

- The nucleotides surrounding the amber codon
can influence suppression efficiency. If possible,

test different incorporation sites.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon (TAG)

This protocol outlines the steps to introduce a TAG codon at a specific site in your gene of

interest using a commercially available site-directed mutagenesis kit.[2][26][27]
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e Primer Design: Design a pair of complementary primers, typically 25-45 bases in length,
containing the desired TAG mutation in the center. The primers should have a melting
temperature (Tm) of >78°C.[26]

o PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase, your
plasmid template containing the gene of interest, and the designed mutagenic primers.

o Template Digestion: After PCR, digest the parental, non-mutated plasmid template using the
Dpnl enzyme, which specifically cleaves methylated DNA.[27]

o Transformation: Transform the Dpnli-treated PCR product into competent E. coli cells.

» Plasmid Purification and Sequencing: Select individual colonies, grow overnight cultures,
and purify the plasmid DNA. Verify the presence of the desired TAG mutation by Sanger
sequencing.

Protocol 2: Transient Transfection of Mammalian Cells for L-Homotyrosine Incorporation
This protocol provides a general guideline for transiently transfecting mammalian cells.

o Cell Seeding: The day before transfection, seed your mammalian cells (e.g., HEK293T) in a
multi-well plate so that they reach 70-90% confluency at the time of transfection.

e Plasmid Preparation: Prepare a mixture of the plasmids encoding your gene of interest (with
the TAG codon), the orthogonal aaRS, and the orthogonal tRNA.

e Transfection:
o Dilute the plasmid mixture in serum-free medium.

o In a separate tube, dilute your chosen transfection reagent (e.g., lipofection-based) in
serum-free medium.

o Combine the diluted DNA and transfection reagent, mix gently, and incubate at room
temperature for the manufacturer's recommended time to allow complex formation.

o Add the transfection complexes dropwise to the cells.
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» Addition of L-Homotyrosine: Immediately after adding the transfection complexes, replace
the medium with fresh medium containing the optimized concentration of L-Homotyrosine.

 Incubation and Analysis: Incubate the cells for 24-72 hours. Harvest the cells or cell lysate
for analysis of protein expression and incorporation.

Protocol 3: Verification of L-Homotyrosine Incorporation by Mass Spectrometry

This protocol provides a high-level overview of sample preparation for mass spectrometry
analysis.[17][18][19]

« Protein Purification: Purify your target protein from the cell lysate using an appropriate
method (e.g., affinity chromatography if your protein is tagged).

¢ In-Gel or In-Solution Digestion:

o Run the purified protein on an SDS-PAGE gel and excise the corresponding band.
Perform in-gel digestion with a protease like trypsin.

o Alternatively, perform in-solution digestion of the purified protein.

o Peptide Extraction and Desalting: Extract the resulting peptides and desalt them using a C18
spin column or similar method.[19]

o LC-MS/MS Analysis: Analyze the desalted peptides using liquid chromatography-tandem
mass spectrometry (LC-MS/MS).[28]

o Data Analysis: Search the resulting MS/MS spectra against a protein database that includes
the sequence of your target protein with the L-Homotyrosine modification at the specified
site. Look for peptide fragments that show a mass shift corresponding to the mass of L-
Homotyrosine.

Visualizations
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Caption: Experimental workflow for L-Homotyrosine incorporation.
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Caption: Troubleshooting logic for low protein yield.

© 2025 BenchChem. All rights reserved. 12/16 Tech Support


https://www.benchchem.com/product/b1598195?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Inputs

L-Homotyrosine Plasmids
y (aaRS, tRNA, GOI)

Cellular Machin€ry

(Orthogonal aaRS)

charges

(Orthogonal tRNA)%

Outputs

Protein with
L-Homotyrosine

Click to download full resolution via product page

Caption: Key components of the incorporation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b1598195?utm_src=pdf-body-img
https://www.benchchem.com/product/b1598195?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

2. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress
granule and TDP-43 proteinopathy [elifesciences.org]

3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase—tRNA pairs -
PMC [pmc.ncbi.nlm.nih.gov]

4. In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of
Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-
Orthogonal Modification - PMC [pmc.ncbi.nlm.nih.gov]

5. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the
non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting -
PubMed [pubmed.nchbi.nlm.nih.gov]

6. portal.fis.tum.de [portal.fis.tum.de]

7. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural
amino acids across kingdoms - PubMed [pubmed.ncbi.nim.nih.gov]

8. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids
Using Cell-Free Systems - PMC [pmc.ncbi.nim.nih.gov]

9. MTT assay protocol | Abcam [abcam.com]
10. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

11. Comparison of I-tyrosine containing dipeptides reveals maximum ATP availability for I-
prolyl-I-tyrosine in CHO cells - PMC [pmc.ncbi.nim.nih.gov]

12. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism
for oxidized amino acids - PubMed [pubmed.ncbi.nim.nih.gov]

13. sartorius.com [sartorius.com]

14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual -
NCBI Bookshelf [ncbi.nlm.nih.gov]

15. cellculturecompany.com [cellculturecompany.com]

16. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid
Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG
[thermofisher.com]

18. documents.thermofisher.com [documents.thermofisher.com]

19. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up
Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6005199/
https://elifesciences.org/reviewed-preprints/109452
https://elifesciences.org/reviewed-preprints/109452
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4444182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4444182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4444182/
https://pubmed.ncbi.nlm.nih.gov/20837025/
https://pubmed.ncbi.nlm.nih.gov/20837025/
https://pubmed.ncbi.nlm.nih.gov/20837025/
https://portal.fis.tum.de/de/publications/engineering-of-an-orthogonal-aminoacyl-trna-synthetase-for-effici/
https://pubmed.ncbi.nlm.nih.gov/34120719/
https://pubmed.ncbi.nlm.nih.gov/34120719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387428/
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.evonik.com/en/news/news-stories/2023/enhancing-the-solubility-of-l-tyrosine-in-cell-culture-media-applications.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7481768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7481768/
https://pubmed.ncbi.nlm.nih.gov/16363993/
https://pubmed.ncbi.nlm.nih.gov/16363993/
https://www.sartorius.com/download/905922/cytoxicity-assay-protocol-data.pdf
https://www.ncbi.nlm.nih.gov/books/NBK540958/
https://www.ncbi.nlm.nih.gov/books/NBK540958/
https://cellculturecompany.com/how-to-optimize-cell-culture-media-for-high-yield-recombinant-protein-production-in-mammalian-cells/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613502/
https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/sample-preparation-mass-spectrometry.html
https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/sample-preparation-mass-spectrometry.html
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/1602773-Mass-Spec-Sample-Prep-Handbook.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905857/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 20. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism
for oxidized amino acids - PMC [pmc.ncbi.nim.nih.gov]

e 21. Stable vs transient expression: Which to use and when? - Eppendorf Norway
[eppendorf.com]

e 22. genscript.com [genscript.com]

o 23. What is the difference between transient and stable monoclonal antibody production? -
ProteoGenix [proteogenix.science]

e 24. sinobiological.com [sinobiological.com]

» 25. Biologics Manufacturing: Transient versus Stable Expression Systems | Lab Manager
[labmanager.com]

e 26. Site-Directed Mutagenesis [protocols.io]
e 27. bitesizebio.com [bitesizebio.com]

e 28. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics
in non-small cell lung carcinoma - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Technical Support Center: Enhancing L-Homotyrosine
Integration in Mammalian Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598195#improving-lI-homotyrosine-incorporation-
efficiency-in-mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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